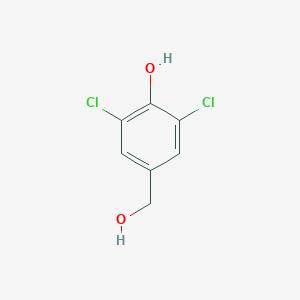
2,6-二氯-4-(羟甲基)苯酚
概述
描述
2,6-Dichloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 . It is a solid substance and is one of the six isomers of dichlorophenol .
Synthesis Analysis
2,6-Dichlorophenol has been prepared by the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . An alternative synthesis starts with the ethyl ester of 4-hydroxybenzoic acid, which chlorinates at the positions flanking the phenolic center .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(hydroxymethyl)phenol consists of a phenol group with two chlorine atoms and one hydroxymethyl group attached . The InChI code for this compound is 1S/C7H6Cl2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-2,10-11H,3H2 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 296.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a flash point of 133.2±25.9 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学研究应用
氢键组件:研究调查了2,6-双(羟甲基)苯酚的衍生物,表明这些结构显示出导致片状的氢键网络,这对于理解分子相互作用和材料性能非常重要 (Masci & Thuéry, 2002).
聚合材料中的交联:2,6-双(羟甲基)-4-甲基苯酚已被用作磺化聚(醚醚酮)中的交联剂,用于制备质子交换膜。此应用在燃料电池技术中尤为重要,在燃料电池技术中,控制膜的溶胀和改善其机械性能至关重要 (Hande et al., 2008).
高核团簇的合成:基于2,6-双(羟甲基)苯酚的配体已被用于制备具有有趣磁性的高核团簇。这项研究在配位化学和材料科学领域具有重要意义 (Glaser et al., 2009).
苯三酚类似物的合成:已经开发出一种合成多羟基芳香族化合物(苯三酚类似物)的有效方法,该方法涉及不同的4-取代苯酚与2,6-双(羟甲基)苯酚之间的反应。这些化合物具有抗菌活性,可用作抗菌剂 (Bargebid et al., 2021).
多功能芳环体系的合成:苯三酚类似物已在微波辐射下合成,展示了一种创建这些化合物的有效且快速的方法。此类方法在有机合成和药物研究中具有重要意义 (Khalafi‐Nezhad et al., 2003).
氧化过程的研究:已经对4-烷基-2,6-二(羟甲基)苯酚氧化成4-烷基-2,6-二甲酰基苯酚进行了研究,这在有机化学中对于理解氧化反应的机理非常重要 (Huang et al., 2000).
安全和危害
The safety data sheet for 2,6-Dichloro-4-(hydroxymethyl)phenol suggests that it should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use .
属性
IUPAC Name |
2,6-dichloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKUSGDAQJJKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944601 | |
| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(hydroxymethyl)phenol | |
CAS RN |
22002-17-1 | |
| Record name | Benzenemethanol, 3,5-dichloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

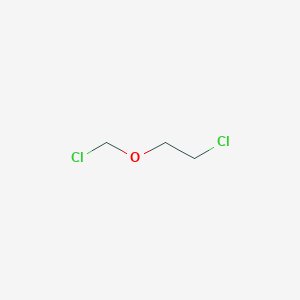
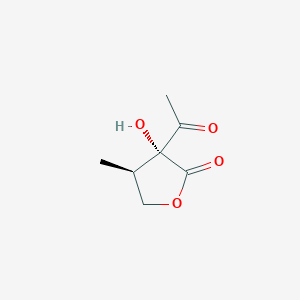
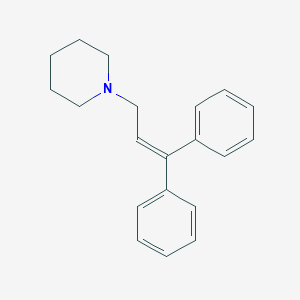
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
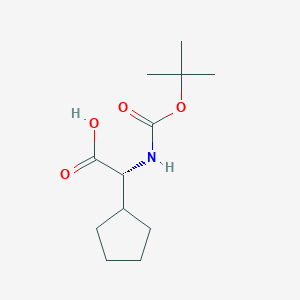
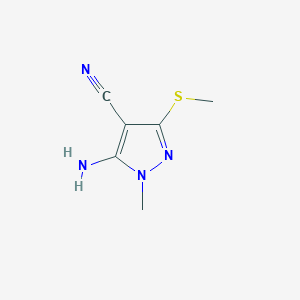
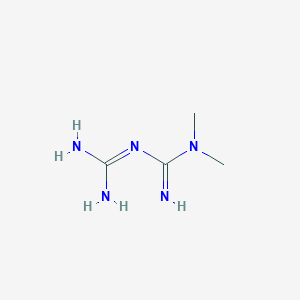
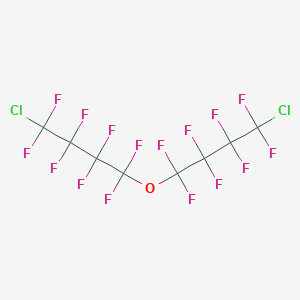
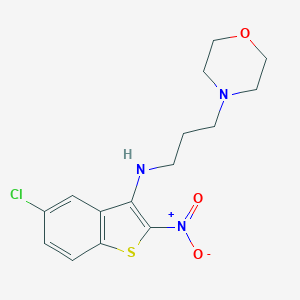
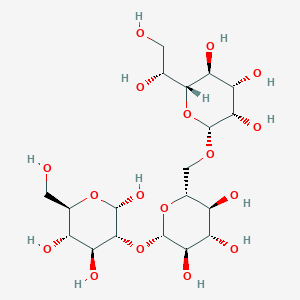
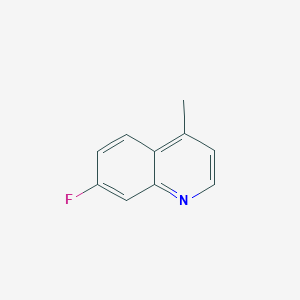
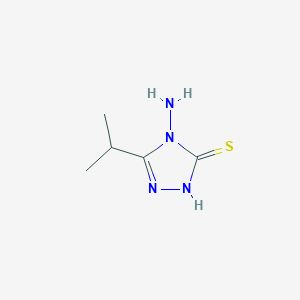
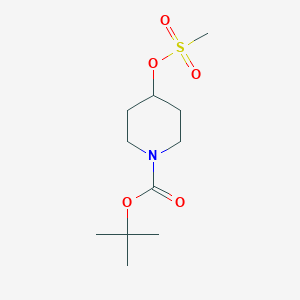
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)